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Introduction

Veledimex is a synthetic, orally bioavailable small molecule that acts as an activator ligand for
the RheoSwitch Therapeutic System® (RTS®), a gene regulation platform. This system allows
for the controlled expression of therapeutic proteins, and veledimex has been prominently
studied as the activator for the expression of interleukin-12 (IL-12) in the context of cancer
immunotherapy, particularly for aggressive brain tumors like glioblastoma. This technical guide
provides a comprehensive review of studies utilizing veledimex, with a focus on quantitative
data, experimental protocols, and the underlying biological pathways. While the term
"veledimex racemate” is used, the majority of published literature refers to the compound as
"veledimex."

Mechanism of Action: The RheoSwitch Therapeutic
System®

The RheoSwitch Therapeutic System® is a two-component gene switch that provides inducible
control over gene expression. It consists of:

e Two Fusion Proteins: A ligand-inducible transcription factor (LTF) and a co-activation partner
(CAP).
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e An Inducible Promoter: This promoter controls the transcription of the target therapeutic gene
(e.g., IL-12).

In the absence of veledimex, the LTF binds to the promoter but does not form a stable complex
with the CAP, and therefore, transcription of the target gene is off. When veledimex is
administered orally, it crosses the cell membrane and binds to the LTF. This binding event
induces a conformational change in the LTF, leading to a high-affinity interaction with the CAP.
This stable complex then recruits basal transcription proteins to the promoter, initiating the
transcription of the therapeutic gene, such as IL-12.[1] Discontinuation of veledimex results in

the cessation of gene expression.[2][3]
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Mechanism of the RheoSwitch Therapeutic System activated by Veledimex.
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Pharmacokinetics of Veledimex

Studies in healthy human subjects have demonstrated that plasma exposure to veledimex
increases with escalating doses. Following once-daily oral administration for 14 days, there
was minimal to no plasma accumulation, and a steady state was achieved after five daily
doses.[4] The consumption of food prior to veledimex administration was found to prolong and
enhance its absorption, leading to a significant increase in systemic exposure to both
veledimex and its two major circulating metabolites, without affecting the elimination rate.[4]
Notably, veledimex has been shown to cross the blood-brain barrier in animal models and in
human subjects with glioblastoma. In patients with recurrent glioblastoma, veledimex levels in
the brain tumor were found to be approximately 35% of the plasma levels.

Table 1: Pharmacokinetic Parameters of Veledimex in
Healthy Subjects
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Clinical Studies in Glioblastoma

Veledimex, in combination with Ad-RTS-hIL-12, has been investigated in several clinical trials
for recurrent glioblastoma (rGBM), a highly aggressive brain tumor with a poor prognosis.

Experimental Protocols
Phase | Dose-Escalation Trial (NCT02026271)
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o Objective: To evaluate the safety and tolerability of Ad-RTS-hIL-12 with escalating doses of
veledimex in subjects with recurrent or progressive glioblastoma or Grade Il malignant
glioma.

o Methodology:

o Patient Population: Adults with histologically confirmed supratentorial glioblastoma or other
WHO grade 11l or IV malignant glioma with evidence of tumor recurrence/progression. Key
inclusion criteria included a Karnofsky Performance Status of = 70 and adequate organ
function. Exclusion criteria included significant intracranial pressure and known
immunosuppressive diseases.

o Treatment: Subjects underwent tumor resection, during which a single intratumoral
injection of Ad-RTS-hIL-12 (2x10”11 viral particles) was administered. Oral veledimex was
administered daily for 14 days, with dose escalation in different cohorts (10 mg, 20 mg, 30

mg, and 40 mg).

o Endpoints: The primary endpoint was safety and tolerability. Secondary endpoints included
overall survival.

Phase Il Study in Combination with Cemiplimab (NCT04006119)

o Objective: To evaluate the safety and efficacy of Ad-RTS-hIL-12 and veledimex in
combination with the PD-1 inhibitor cemiplimab in subjects with recurrent or progressive

glioblastoma.
o Methodology:
o Patient Population: Eligible patients with recurrent or progressive glioblastoma.

o Treatment: Patients receive a single infusion of cemiplimab one week prior to tumor
resection. On the day of surgery, a single dose of veledimex is given before the procedure,
followed by intratumoral injection of Ad-RTS-hIL-12. Patients then continue oral veledimex
for 14 days, followed by cemiplimab infusions every three weeks.
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Simplified Experimental Workflows for Veledimex Clinical Trials.

Clinical Efficacy and Safety

The Phase | dose-escalation study identified the 20 mg dose of veledimex as having the best
risk-benefit profile. Higher doses (30 mg and 40 mg) were associated with lower compliance
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and increased toxicities. The most frequently observed adverse events were transient, mild flu-

like symptoms. Grade 3 adverse events at the 20 mg dose included cytokine release

syndrome, elevated ALT/AST, and lymphopenia, all of which were reversible upon

discontinuation of veledimex.

Table 2: Median Overall Survival (mOS) in Recurrent
Glioblastoma Patients Treated with Ad-RTS-hIL-12 and

Veledimex

Veledimex Number of Median Overall Mean Follow- .
otes
Dose Patients (n) Survival (mOS) up
Considered
10 mg 6 7.6 months 6.7 months )
subtherapeultic.
20 mg 15 12.7 months 12.9 months
) Suggests
20 mg (with <20 . .
corticosteroids
mg total N N
Not specified 17.8 months Not specified may blunt the
dexamethasone '
therapeutic
over 14 days)
effect.
30 mg 4 Not specified Not specified
40 mg 6 Not specified Not specified

Table 3: Veledimex Compliance and Adverse Events in
Phase | Trial

Veledimex Dose

Compliance Rate

Frequency of Related
=Grade 3 AEs

20 mg 84% (or 86%) 20%
30 mg 75% (or 63%) 50%
40 mg 67% (or 52%) 50%
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Pharmacodynamics and Immune Response

The administration of veledimex in conjunction with Ad-RTS-hIL-12 leads to the localized
production of IL-12 in the tumor microenvironment. This, in turn, stimulates a downstream
cascade of immune activation, including the production of interferon-gamma (IFN-y). Pre- and
post-treatment tumor biopsies have shown an increase in tumor-infiltrating T cells. Interestingly,
studies have also observed an upregulation of immune checkpoint signaling, such as PD-1,
providing a rationale for combination therapies with checkpoint inhibitors.
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Logical Flow of the Immune Response Initiated by Veledimex.
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Conclusion

Veledimex racemate, as a critical component of the RheoSwitch Therapeutic System®,
represents a novel approach to controlled, localized immunotherapy. Clinical studies in
recurrent glioblastoma have demonstrated its ability to safely and effectively induce the
expression of IL-12 within the tumor, leading to promising signs of anti-tumor immune activity
and improved survival outcomes compared to historical controls. The 20 mg dose of veledimex
has been identified as optimal in early-phase trials, balancing efficacy with a manageable and
reversible side effect profile. Ongoing research combining this gene therapy platform with
immune checkpoint inhibitors holds the potential to further enhance its therapeutic efficacy. The
data gathered to date underscore the potential of this synthetic biology-based approach to
address the significant challenges of treating historically difficult-to-treat cancers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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